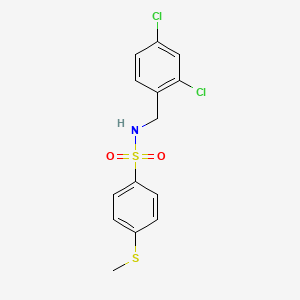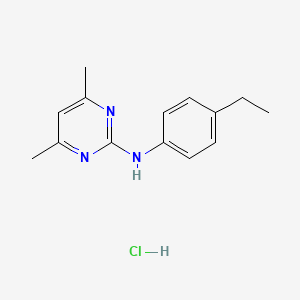![molecular formula C14H16ClNO4S2 B4172521 3-chloro-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4172521.png)
3-chloro-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide
Descripción general
Descripción
3-chloro-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CF3 and has been the subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of CF3 is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. CF3 has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
CF3 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess antitumor activity and inhibit the growth of cancer cells in vitro and in vivo. CF3 has been investigated for its effects on glucose metabolism and has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, CF3 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3 has several advantages for use in lab experiments. It is easy to synthesize and obtain in high yield and purity. CF3 has been extensively studied, and its pharmacological effects are well-established. However, CF3 has some limitations for use in lab experiments. It is a highly reactive compound and can react with other compounds in the lab, leading to false results. CF3 is also a relatively expensive compound, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on CF3. One area of research is the development of new drugs based on CF3. CF3 has shown promising results in preclinical studies, and further research is needed to develop new drugs that can be used in clinical settings. Another area of research is the investigation of the mechanism of action of CF3. Understanding how CF3 exerts its pharmacological effects can lead to the development of more effective drugs. Additionally, further research is needed to investigate the potential use of CF3 in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases.
Aplicaciones Científicas De Investigación
CF3 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. CF3 has also been shown to possess antitumor activity, making it a potential chemotherapeutic agent. Additionally, CF3 has been investigated for its potential use in the treatment of various other diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S2/c1-19-14-5-4-12(9-13(14)15)22(17,18)16-6-8-21-10-11-3-2-7-20-11/h2-5,7,9,16H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEMERYPIPGBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[N-ethyl-N-(2-naphthylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4172447.png)
![ethyl 1-[(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4172453.png)

![methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4172481.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4172482.png)
![1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4172495.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4172499.png)
![N-(4-bromophenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4172505.png)
amino]benzamide](/img/structure/B4172511.png)
![N-[3-(methylthio)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4172515.png)

acetate](/img/structure/B4172543.png)
![N~1~-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4172545.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]cyclohexanecarboxamide](/img/structure/B4172549.png)